

A Comprehensive Technical Guide to the Physico-chemical Properties of Sodium Arsanilate

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Compound of Interest

Compound Name: Sodium arsanilate

Cat. No.: B089768

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Abstract

Sodium arsanilate, an organoarsenic compound, has a historical significance in medicinal chemistry and veterinary applications. A thorough understanding of its physico-chemical properties is fundamental for its formulation, stability, and safe handling. This technical guide provides an in-depth overview of the core physico-chemical characteristics of **sodium arsanilate**, including its chemical identity, solubility, stability, and key acidic dissociation constants. Detailed experimental protocols for the determination of these properties are provided, alongside graphical representations of its synthesis and analytical workflows to support research and development activities.

Chemical Identity and Core Properties

Sodium arsanilate, also known as Atoxyl, is the sodium salt of arsanilic acid. It presents as a white to yellowish crystalline, odorless powder.[1][2] Historically, it was used as an antimicrobial and for treating trypanosomiasis, though its use has been largely discontinued in human medicine due to toxicity, including potential blindness.[3] It has also been utilized as a feed additive for promoting growth in poultry and pigs.[2]

Quantitative Physico-chemical Data

The fundamental physico-chemical properties of **sodium arsanilate** and its parent compound, arsanilic acid, are summarized in the tables below for easy reference and comparison.

Table 1: Physico-chemical Properties of **Sodium Arsanilate**

| Property | Value | Source(s) |
|-------------------|---|-----------|
| IUPAC Name | sodium;(4-aminophenyl)-hydroxyarsinate | |
| Synonyms | Atoxyl, Sodium aminarsonate, Soamin | [2] |
| CAS Number | 127-85-5 | [2] |
| Molecular Formula | C ₆ H ₇ AsNNaO ₃ | [4] |
| Molecular Weight | 239.04 g/mol | [1] |
| Appearance | White to yellowish crystalline powder | [4] |
| Solubility | Soluble in water (1 part in 3) [4]. Slightly soluble in alcohol (1 part in 150)[4]. Practically insoluble in chloroform and ether[4]. | [4] |
| Melting Point | Data unavailable | |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents and strong acids.[5] | [1][5] |

Table 2: Properties of Arsanilic Acid (Parent Compound)

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 98-50-0 | |
| Molecular Formula | C ₆ H ₈ AsNO ₃ | |
| Molecular Weight | 217.05 g/mol | |
| Melting Point | ≥300 °C (decomposes) | [6] |
| pKa Values | pK ₁ : ~2, pK ₂ : 4.02, pK ₃ : 8.62 (at 25°C) | |
| Water Solubility | Sparingly soluble | |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of active pharmaceutical ingredients (APIs). The following sections outline standard experimental protocols for determining key physico-chemical properties of **sodium arsanilate**.

Synthesis of Sodium Arsanilate from Arsanilic Acid

Sodium arsanilate is typically prepared by the neutralization of arsanilic acid.[2]

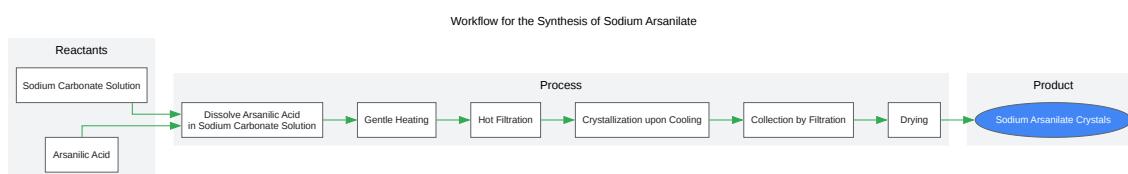
Objective: To synthesize **sodium arsanilate** by reacting arsanilic acid with a sodium base.

Materials:

- Arsanilic acid
- Sodium carbonate solution
- Deionized water
- Crystallization dish
- Heating apparatus
- Filtration apparatus

Procedure:

- Dissolve a calculated amount of arsanilic acid in a sodium carbonate solution.^[2]
- The mixture is typically warmed to ensure complete reaction and dissolution.
- The resulting solution is filtered to remove any insoluble impurities.
- The clear filtrate is then allowed to cool, promoting the crystallization of **sodium arsanilate**.^[2]
- The crystals are collected by filtration, washed with a small amount of cold water, and dried.



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Caption: Synthesis of **Sodium Arsanilate** from Arsanilic Acid.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.^{[7][8]}

Objective: To determine the equilibrium solubility of **sodium arsanilate** in water at a specified temperature.

Materials:

- **Sodium arsanilate**
- Deionized water (or other relevant buffer systems)
- Sealed, temperature-controlled container (e.g., glass vial or flask)
- Mechanical shaker or agitator
- Centrifuge
- Validated analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

- Add an excess amount of solid **sodium arsanilate** to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed in equilibrium with the solid phase.[8]
- Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
- After agitation, allow the suspension to settle.
- Separate the solid and liquid phases, typically by centrifugation.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot as necessary and analyze the concentration of dissolved **sodium arsanilate** using a validated analytical method.[9]
- Perform the experiment in triplicate to ensure reproducibility.[9]

Spectrophotometric Determination of Concentration

Spectrophotometry can be used for the quantitative analysis of arsenic-containing compounds. This protocol is a general workflow.

Objective: To determine the concentration of **sodium arsenilate** in a solution using UV-Vis spectrophotometry.

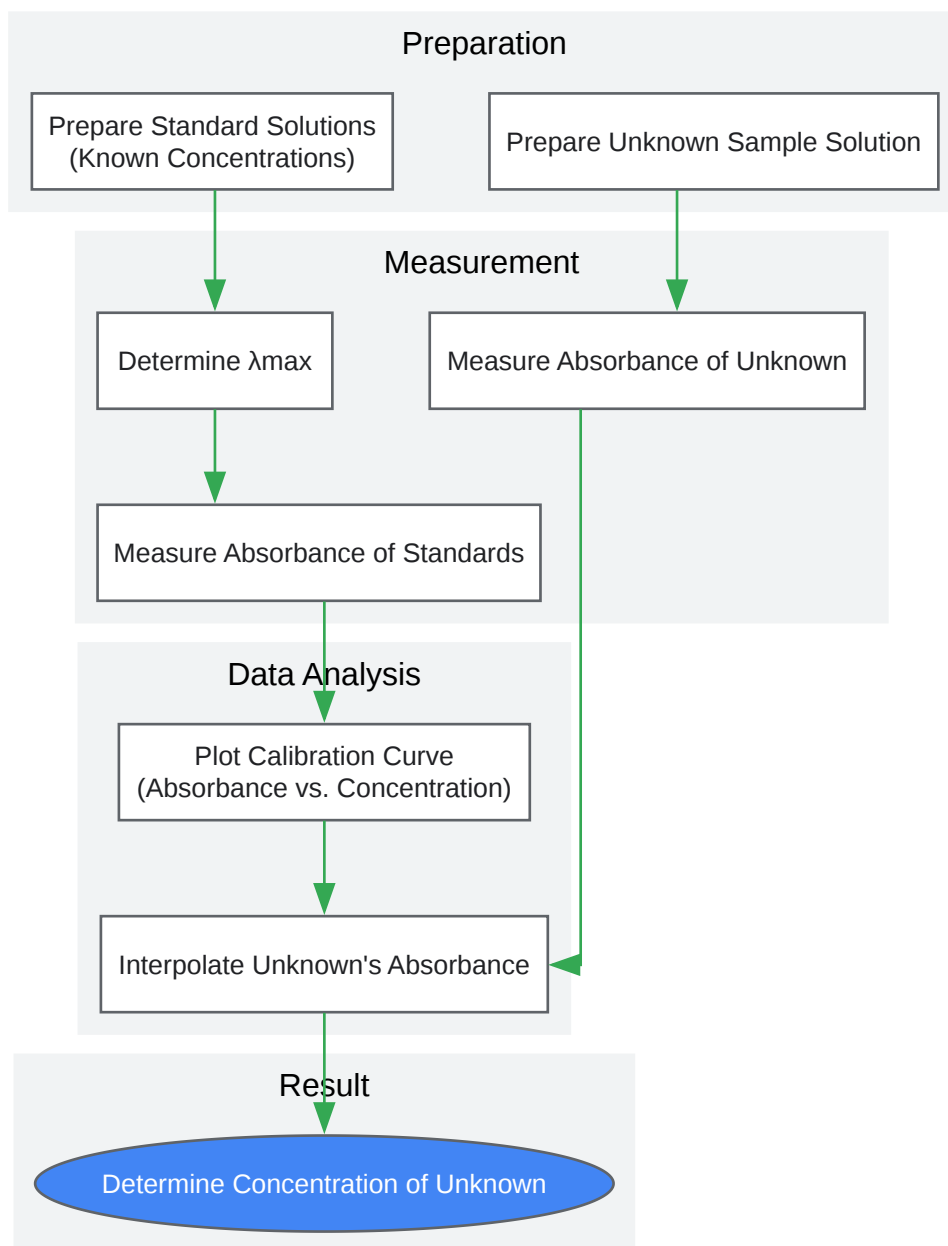
Materials:

- **Sodium arsenilate** solution of unknown concentration
- Standard solutions of **sodium arsenilate** of known concentrations
- UV-Vis Spectrophotometer
- Quartz cuvettes
- Appropriate solvent/buffer

Procedure:

- Preparation of Standard Curve:
 - Prepare a series of standard solutions of **sodium arsenilate** with known concentrations.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}).
 - Plot a calibration curve of absorbance versus concentration.
- Sample Analysis:
 - Measure the absorbance of the unknown **sodium arsenilate** solution at the same λ_{max} .
 - Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.

General Workflow for Spectrophotometric Analysis



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Caption: Spectrophotometric analysis workflow.

Stability Testing Protocol

Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors.[\[10\]](#)[\[11\]](#)

Objective: To assess the stability of **sodium arsanilate** under defined storage conditions.

Materials:

- **Sodium arsanilate** samples
- Appropriate container closure system that simulates the proposed packaging[\[11\]](#)
- Controlled environment chambers (for temperature and humidity)
- Validated stability-indicating analytical methods (e.g., HPLC to detect degradation products)

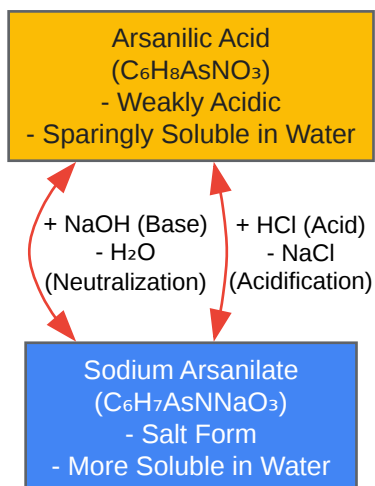
Procedure:

- Place the **sodium arsanilate** samples in the specified container closure systems.
- Store the samples in controlled environment chambers under long-term (e.g., $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$) and accelerated (e.g., $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$) conditions.[\[10\]](#)[\[12\]](#)
- Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).[\[12\]](#)
- Analyze the samples for relevant attributes such as appearance, purity (assay), degradation products, and moisture content using validated analytical methods.
- A "significant change" for an API is defined as a failure to meet its specification.[\[10\]](#)

Logical Relationships

The chemical relationship between arsanilic acid and its sodium salt is fundamental to its properties.

Relationship between Arsanilic Acid and Sodium Arsanilate



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Caption: Acid-base relationship of Arsanilic Acid and its Sodium Salt.

Conclusion

The physico-chemical properties of **sodium arsanilate** are critical for its handling, formulation, and assessment. This guide has provided a consolidated summary of its key characteristics, presented in a clear and accessible format. The detailed experimental protocols offer a foundation for researchers to conduct their own analyses, ensuring accuracy and reproducibility. The graphical workflows for synthesis and analysis further clarify these processes. While historically significant, the pronounced toxicity of **sodium arsanilate** necessitates careful handling and a thorough understanding of its properties in any research or development context.

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